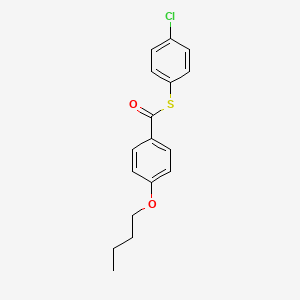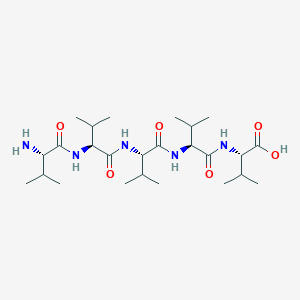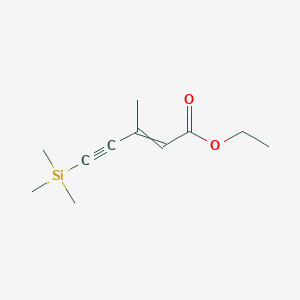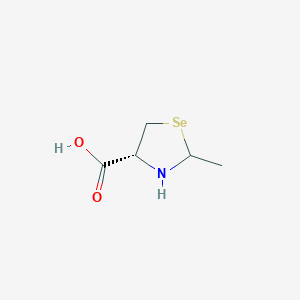
4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)- is a selenium-containing heterocyclic compound It is a derivative of selenazolidine, which is a five-membered ring structure containing selenium, nitrogen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)- typically involves the reaction of selenoamino acids with aldehydes or ketones. One common method is the cyclization of selenocysteine with an appropriate aldehyde under acidic conditions to form the selenazolidine ring. The reaction conditions often require careful control of pH and temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)- undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenazolidine ring to its corresponding selenol or selenide forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxide and selenone derivatives.
Reduction: Selenol and selenide derivatives.
Substitution: Various substituted selenazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex selenium-containing compounds.
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)- involves its interaction with biological molecules through redox reactions. The selenium atom can undergo oxidation and reduction, which allows the compound to act as an antioxidant. It can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinecarboxylic acid: Similar structure but contains sulfur instead of selenium.
Oxazolidinecarboxylic acid: Contains oxygen instead of selenium.
Imidazolidinecarboxylic acid: Contains nitrogen in the ring structure.
Uniqueness
4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)- is unique due to the presence of selenium, which imparts distinct chemical and biological properties
Properties
CAS No. |
403642-93-3 |
|---|---|
Molecular Formula |
C5H9NO2Se |
Molecular Weight |
194.10 g/mol |
IUPAC Name |
(4R)-2-methyl-1,3-selenazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO2Se/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3?,4-/m0/s1 |
InChI Key |
KCVNTQONCDLQMZ-BKLSDQPFSA-N |
Isomeric SMILES |
CC1N[C@@H](C[Se]1)C(=O)O |
Canonical SMILES |
CC1NC(C[Se]1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



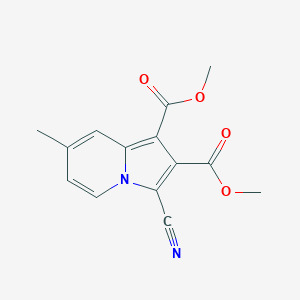
![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine](/img/structure/B14243893.png)
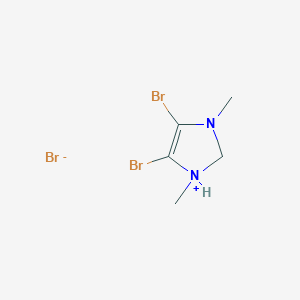
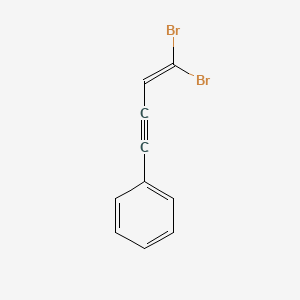
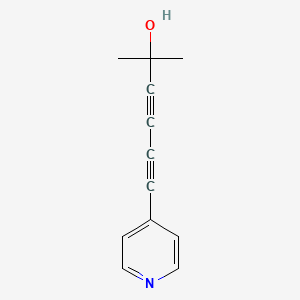
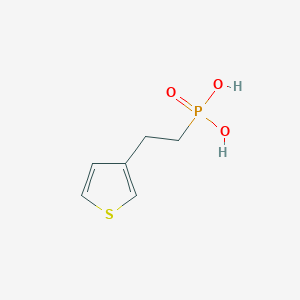
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine](/img/structure/B14243913.png)
![(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14243924.png)
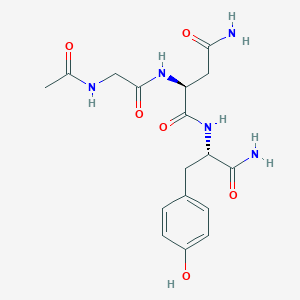
![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-, dimethyl ester](/img/structure/B14243962.png)
